molecular formula C8H4BrN3O3 B3044393 5-bromo-7-nitro-2H-indazole-3-carbaldehyde CAS No. 1000343-50-9

5-bromo-7-nitro-2H-indazole-3-carbaldehyde

Cat. No.: B3044393
CAS No.: 1000343-50-9
M. Wt: 270.04 g/mol
InChI Key: RAWCJRDAGJWKNX-UHFFFAOYSA-N
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Description

5-bromo-7-nitro-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 7-position, and an aldehyde group at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-nitro-2H-indazole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2H-indazole, followed by nitration and formylation reactions. The general steps are as follows:

    Bromination: 2H-indazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce a bromine atom at the 5-position.

    Nitration: The brominated indazole is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 7-position.

    Formylation: Finally, the nitro-bromo-indazole is formylated using a Vilsmeier-Haack reagent (formed from dimethylformamide and phosphorus oxychloride) to introduce the aldehyde group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-nitro-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 5-bromo-7-amino-2H-indazole-3-carbaldehyde.

    Substitution: 5-substituted-7-nitro-2H-indazole-3-carbaldehyde derivatives.

    Oxidation: 5-bromo-7-nitro-2H-indazole-3-carboxylic acid.

Scientific Research Applications

5-bromo-7-nitro-2H-indazole-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.

    Material Science: Indazole derivatives are explored for their potential use in organic electronics and as ligands in coordination chemistry.

    Biological Studies: The compound is used in the study of enzyme inhibition, particularly in the development of selective inhibitors for specific enzymes.

Mechanism of Action

The mechanism of action of 5-bromo-7-nitro-2H-indazole-3-carbaldehyde depends on its specific application. For example, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2H-indazole-3-carbaldehyde: Lacks the nitro group at the 7-position.

    7-nitro-2H-indazole-3-carbaldehyde: Lacks the bromine atom at the 5-position.

    5-bromo-7-nitro-2H-indazole: Lacks the aldehyde group at the 3-position.

Uniqueness

5-bromo-7-nitro-2H-indazole-3-carbaldehyde is unique due to the presence of all three functional groups (bromine, nitro, and aldehyde) on the indazole ring

Properties

IUPAC Name

5-bromo-7-nitro-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O3/c9-4-1-5-6(3-13)10-11-8(5)7(2-4)12(14)15/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWCJRDAGJWKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)C=O)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646836
Record name 5-Bromo-7-nitro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-50-9
Record name 5-Bromo-7-nitro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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